Magainin-St1
CAS No.:
Cat. No.: VC3664798
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Structure and Physical Properties
Magainin-St1 is a 23-amino acid peptide with the sequence GLKEVAHSAKKFAKGFISGLTGS . It possesses a monoisotopic mass of 2332.29 Da and adopts an α-helical conformation when interacting with bacterial membranes . This structural conformation is critical to its antimicrobial function, similar to other members of the magainin family .
The peptide exhibits several key physicochemical properties that contribute to its antimicrobial activity:
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High predicted helicity of 73.9%, indicating its strong tendency to form alpha-helical structures
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Net positive charge of 3.1, which facilitates interaction with negatively charged bacterial membranes
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Hydrophobic moment of 2.94, reflecting its amphipathic nature
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Hydrophobicity of 37.4%, balancing water solubility with membrane insertion capability
These characteristics are typical of cationic antimicrobial peptides, enabling Magainin-St1 to disrupt bacterial membranes through electrostatic interactions and subsequent membrane penetration.
Table 1: Physical and Structural Properties of Magainin-St1
Property | Value |
---|---|
Amino Acid Sequence | GLKEVAHSAKKFAKGFISGLTGS |
Length | 23 amino acids |
Monoisotopic Mass | 2332.29 Da |
Predicted Helicity | 73.9% |
Net Charge | 3.1 |
Hydrophobic Moment | 2.94 |
Hydrophobicity | 37.4% |
Origin and Isolation
Magainin-St1 was isolated from the skin of the African clawed frog Silurana tropicalis . The skin of amphibians serves as the first line of defense against pathogens in their aquatic environments, which are often rich in microorganisms . Consequently, amphibian skin has evolved to produce a diverse array of antimicrobial peptides as part of their innate immune system.
The isolation of Magainin-St1 from S. tropicalis follows the pattern established with other magainins, such as magainin 1 and magainin 2, which were initially discovered in the skin of Xenopus laevis by Zasloff et al. . This suggests evolutionary conservation of antimicrobial peptide systems across related amphibian species, highlighting their importance in amphibian immunity.
Genetic Basis and Expression
The gene encoding Magainin-St1, designated as magainin-St1, resides within a larger cluster of antimicrobial peptide genes in the S. tropicalis genome . BLAST screening has identified a single cluster of 15 homologous genes spanning approximately 380 kb over scaffolds 665 and 811 in the S. tropicalis genome .
The magainin-St1 gene comprises five exons, a structure shared by several other antimicrobial peptide genes in the cluster . Transcriptional activity of this gene has been confirmed through the identification of transcripts and EST sequences in GenBank . The gene cluster is flanked by the genes trak-1, ulk-4, and ctnnb-1, suggesting a conserved genomic organization that may facilitate coordinated expression of multiple antimicrobial peptides in response to infection .
This genomic arrangement illustrates the complexity of amphibian defense systems and provides insights into the evolution of antimicrobial peptide families in these organisms.
Comparison with Other Antimicrobial Peptides
Comparing Magainin-St1 with other antimicrobial peptides from Silurana tropicalis provides valuable insights into the diversity and specialization of amphibian defense molecules. The table below contrasts Magainin-St1 with several related peptides identified in the same species.
Table 2: Comparison of Magainin-St1 with Related Antimicrobial Peptides from Silurana tropicalis
Peptide | Length (AA) | Predicted Helicity (%) | Net Charge | Hydrophobic Moment | Hydrophobicity (%) | Sequence |
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Magainin-St1 | 23 | 73.9 | 3.1 | 2.94 | 37.4 | GLKEVAHSAKKFAKGFISGLTGS |
CPF-St7 | 18 | 66.7 | 4.0 | 3.84 | 45.2 | Not provided in data |
Levitide-St1 | 14 | 78.6 | 4.0 | 2.09 | 31.6 | pQGLMGTLISKQMKKa |
XPF-St4 | 24 | 54.2 | 3.0 | 2.61 | 47.9 | GWASSIGSILGKFAKGGAQAFLQPK |
Source: Data compiled from reference
Challenges and Future Perspectives
Several challenges and opportunities exist for further research on Magainin-St1:
Structural Optimization
Structure-activity relationship studies could lead to the development of Magainin-St1 analogs with enhanced antimicrobial activity and reduced toxicity to human cells. Strategies such as increased cationicity, C-terminal amidation, and selective amino acid substitutions—approaches that proved successful with other magainin derivatives —could be applied to optimize Magainin-St1.
Combination Therapies
The observed synergy between Magainin-St1 and PGLa-St1 suggests potential for developing combination therapies. Further exploration of peptide combinations, including with conventional antibiotics, could yield more potent antimicrobial formulations and potentially overcome resistance mechanisms.
Production and Delivery Challenges
Practical application of Magainin-St1 as a therapeutic agent faces several challenges:
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Susceptibility to degradation by proteases in biological environments
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Cost-effective production at pharmaceutical scale
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Development of delivery systems that maintain peptide integrity and activity
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Potential toxicity to human cells at higher concentrations
Addressing these challenges through innovative formulation strategies, production methods, and targeted delivery systems represents a critical area for future research.
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